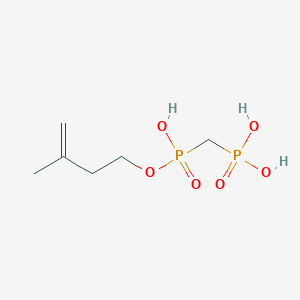

Isopentenyl methylenediphosphonate

Description

Structure

3D Structure

Properties

CAS No. |

118447-96-4 |

|---|---|

Molecular Formula |

C6H14O6P2 |

Molecular Weight |

244.12 g/mol |

IUPAC Name |

[hydroxy(3-methylbut-3-enoxy)phosphoryl]methylphosphonic acid |

InChI |

InChI=1S/C6H14O6P2/c1-6(2)3-4-12-14(10,11)5-13(7,8)9/h1,3-5H2,2H3,(H,10,11)(H2,7,8,9) |

InChI Key |

OYYYPYWQLRODNN-UHFFFAOYSA-N |

SMILES |

CC(=C)CCOP(=O)(CP(=O)(O)O)O |

Canonical SMILES |

CC(=C)CCOP(=O)(CP(=O)(O)O)O |

Other CAS No. |

118447-96-4 |

Synonyms |

IPCP isopentenyl methylenediphosphonate |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Isopentenyl Methylenediphosphonate

Established Synthetic Routes for Isopentenyl Methylenediphosphonate

Phosphonylphosphinyl (P-C-P-C-) Analog Synthesis Strategies

A key development in the synthesis of isopentenyl pyrophosphate (IPP) analogues has been the creation of molecules with a stable P-C-P-C backbone, which mimics the natural P-O-P linkage. One notable strategy involves the synthesis of phosphonylphosphinyl (P-C-P-C-) analogues of IPP. These compounds are designed to be resistant to enzymatic hydrolysis, making them valuable tools for studying enzyme mechanisms.

The synthesis of these analogues often starts from a protected form of a phosphonylphosphinate which is then coupled with an appropriate isopentenyl precursor. For instance, a synthetic route might involve the reaction of a lithiated phosphonylphosphinate with an isopentenyl halide. The resulting product, after deprotection, yields the desired P-C-P-C analogue of isopentenyl diphosphate (B83284). These strategies have been successfully applied to generate analogues of both isopentenyl diphosphate and its isomer, dimethylallyl diphosphate.

A series of pyrophosphate analogues containing a bisphosphonate unit (P-C-P-C) have been prepared and evaluated for their biological activities, demonstrating the utility of this synthetic approach in generating functionally stable mimetics of natural diphosphates.

Monoester Synthesis of Methylenediphosphonate Analogues

The synthesis of monoesters of methylenediphosphonate analogues represents a versatile approach to modify the properties of the parent compound, such as its cell permeability and metabolic stability. A general strategy for preparing such monoesters can be conceptualized through a multi-step process.

Initially, a tetraalkyl ester of methylenediphosphonic acid, such as tetraisopropyl methylene (B1212753) diphosphonate, can be synthesized. This can be followed by a selective partial hydrolysis or alcoholysis to yield the monoester. Alternatively, a direct phosphorylation of an alcohol using a phosphonic acid derivative in the presence of a coupling agent can be employed. For example, a straightforward method for preparing phosphate (B84403) monoesters from alcohols involves the use of trichloroacetonitrile (B146778) and dihydrogenphosphate, which proceeds through a reactive mixed anhydride (B1165640) intermediate. This general principle can be adapted for the synthesis of methylenediphosphonate monoesters.

The resulting monoesters can then be coupled with a suitable isopentenyl derivative, such as isopentenyl bromide, in the presence of a base to form the this compound monoester. The remaining ester group can be selectively removed if the free phosphonic acid is desired.

Advanced Chemical Synthesis Techniques for Analogues

To probe the intricate mechanisms of enzymes that utilize isopentenyl pyrophosphate and to develop high-affinity ligands, more sophisticated synthetic techniques have been developed. These methods allow for the precise introduction of isotopic labels and functional groups.

Development of Deuterated and Isotopically Labeled Analogues for Mechanistic Probes

The synthesis of deuterated and isotopically labeled analogues of this compound is invaluable for mechanistic studies, particularly for use in techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Deuterated analogues can be prepared by using deuterated starting materials in the synthetic route. For example, the synthesis of a deuterated intermediate can be achieved through an aldehyde-amine condensation reaction followed by a deuteration reaction using D₂O. This deuterated intermediate can then be incorporated into the final this compound structure. Another approach involves the reduction of an ester to an alcohol using a deuterated reducing agent like lithium triethylborodeuteride (LiBEt₃D).

Isotopically labeled compounds, particularly with ¹³C or ¹⁴C, are also crucial. Enzymatic synthesis is a powerful tool for preparing such molecules. For instance, recombinant yeast isopentenyl diphosphate (IPP) isomerase and avian farnesyl diphosphate (FPP) synthase have been used to synthesize isotopically labeled FPP from labeled IPP and dimethylallyl diphosphate (DMAPP). The labeled precursors themselves can be synthesized from commercially available starting materials like ethyl [2-¹³C]bromoacetate and [1,3-¹³C₂]acetone. An improved chemical synthesis for [1-¹⁴C]-Isopentenyl pyrophosphate has also been reported, starting from isopentenol. nih.gov

Table 1: Examples of Isotopically Labeled Isoprenoid Precursors and their Synthesis

| Labeled Compound | Starting Materials | Key Synthesis Step |

| [2,4,5-¹³C₃]IPP and [2,4,5-¹³C₃]DMAPP | Ethyl [2-¹³C]bromoacetate, [1,3-¹³C₂]acetone | Chemical synthesis |

| [1-¹⁴C]-Isopentenyl pyrophosphate | Isopentenol | Conversion to isopentenyl phosphate, followed by reaction with inorganic phosphate |

| C-5 dideuterated 1-deoxy-D-xylulose (B118218) (DX) | Commercially available starting material | Reduction of an ester to the alcohol with LiBEt₃D |

Introduction of Functional Groups for Affinity Studies and Detection

To enhance binding affinity to target enzymes or to enable detection, functional groups can be introduced into the structure of this compound analogues. These modifications can transform the molecule into a potent inhibitor or a useful probe for biochemical assays.

Furthermore, methylenebis(phosphonate) analogues of other biologically important molecules, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), have been synthesized. rsc.org These analogues are designed to be metabolically stable and capable of penetrating cell membranes, allowing them to be used as probes in cellular assays. rsc.org The synthetic strategies developed for these compounds, often involving the coupling of a phosphonate-containing fragment to a modified precursor, can be applied to the synthesis of functionalized this compound derivatives.

Table 2: Functionalized Analogues of Isopentenyl Diphosphate and their Properties

| Analogue Type | Functional Group | Synthetic Strategy | Target/Application |

| Dicarboxylate Analogue | Dicarboxylate | Conjugate addition of an organocuprate to dimethyl acetylenedicarboxylate | Inhibition of UPP synthase and PFTase |

| Methylenebis(phosphonate) Analogue | Methylenebis(phosphonate) | Coupling of phosphonate-containing fragments | Cellular probes with metabolic stability |

Solid-Phase Synthesis Approaches for Methylenediphosphonate Derivatives

Solid-phase synthesis offers significant advantages over traditional solution-phase methods, including the use of excess reagents to drive reactions to completion and simplified purification of the final product. While the solid-phase synthesis of this compound itself is not extensively documented, the principles and techniques developed for other complex molecules, particularly oligonucleotides and peptides, can be adapted for this purpose.

The solid-phase synthesis of oligonucleotides, for example, often utilizes controlled pore glass (CPG) or polystyrene as the solid support. atdbio.comwikipedia.org The synthesis proceeds in a stepwise manner, with each nucleotide being added sequentially. A similar approach could be envisioned for methylenediphosphonate derivatives, where the isopentenyl group is attached to a solid support, followed by the sequential addition of the methylenediphosphonate moiety.

Robust solid-phase protocols have been developed for the synthesis of chimeric oligonucleotides containing phosphonate (B1237965) linkages. nih.gov These methods often employ H-phosphonate chemistry, where a nucleoside H-phosphonate is coupled to the growing chain on the solid support. This H-phosphinate linkage can then be oxidized, sulfurized, or amidated to generate the desired modification. This demonstrates the feasibility of constructing phosphonate-containing molecules on a solid support.

The development of a solid-phase approach for synthesizing methylenediphosphonate derivatives would facilitate the rapid generation of libraries of analogues for high-throughput screening and structure-activity relationship studies.

Enzymatic Interactions and Molecular Targets

Reactivity with Farnesyl Diphosphate (B83284) Synthase (FPPS)

Farnesyl Diphosphate Synthase (FPPS) is a critical enzyme that catalyzes the sequential head-to-tail condensation of isopentenyl diphosphate (IPP) with dimethylallyl diphosphate (DMAPP) and subsequently with geranyl diphosphate (GPP) to form farnesyl diphosphate (FPP). nih.gov Due to its central role, FPPS is a major target for various inhibitors, including bisphosphonates.

Competitive Inhibition Mechanisms of Prenyltransferases

Prenyltransferases like FPPS are subject to competitive inhibition by substrate analogues that bind to the active site but cannot undergo the catalytic reaction. youtube.comkhanacademy.org Isopentenyl methylenediphosphonate and similar bisphosphonates function as competitive inhibitors of FPPS, specifically targeting the binding site of the allylic substrates, DMAPP and GPP. nih.govillinois.edu The mechanism involves the inhibitor occupying the same physical space in the enzyme's active site as the natural substrate. The phosphonate (B1237965) groups of the inhibitor mimic the pyrophosphate moiety of the natural substrate, coordinating with magnesium ions and interacting with conserved aspartate-rich motifs within the active site. nih.gov This binding prevents the natural allylic substrate from entering the active site, thereby blocking the condensation reaction with IPP and halting the production of FPP. nih.govyoutube.com

This inhibition can be complex. For many nitrogen-containing bisphosphonates (N-BPs), the inhibition is initially competitive with the allylic substrate (GPP). nih.gov However, upon binding of the second substrate, IPP, the enzyme undergoes a conformational change, trapping the inhibitor in the active site. nih.govnih.gov This leads to a more potent, time-dependent inhibition that can be characterized as uncompetitive or mixed-type with respect to IPP. nih.gov

Elucidation of Enzyme-Inhibitor Complex Structures via Crystallography

X-ray crystallography has been instrumental in visualizing the interactions between FPPS and its inhibitors at the molecular level. Studies on human FPPS co-crystallized with various bisphosphonate inhibitors reveal that these molecules occupy the allylic substrate binding pocket. nih.govnih.gov The structures show that the phosphonate groups coordinate with three magnesium ions (Mg²⁺), which are held in place by highly conserved aspartate-rich domains within the enzyme. nih.gov This coordination is a key feature that mimics the binding of the natural substrate's diphosphate group. nih.gov

Furthermore, crystallographic data of ternary complexes, which include the enzyme, an inhibitor, and the second substrate (IPP), have elucidated the mechanism of active site closure. nih.gov The binding of IPP (or its non-hydrolyzable analogues) induces a significant conformational change, particularly in the C-terminal tail of the enzyme. This "lid-like" closure sequesters the bound inhibitor and IPP from the solvent, a step that is essential for catalysis but, in the case of an inhibitor, leads to a highly stable, inactive enzyme-inhibitor-substrate complex. nih.govnih.gov Key residues involved in this process include Gln96 and Arg60, which directly interact with IPP, and others like Tyr204 and Thr201, which are pivotal for inhibitor binding and maintaining the closed conformation. nih.gov

Kinetic Characterization of FPPS Inhibition by this compound and Related Analogues

The inhibitory potency of bisphosphonate analogues against FPPS is typically quantified using kinetic parameters such as the inhibition constant (Kᵢ) and the 50% inhibitory concentration (IC₅₀). These values provide a measure of the concentration of inhibitor required to achieve a certain level of enzyme inhibition. For many potent nitrogen-containing bisphosphonates, which are structurally related to this compound, the inhibition constants are in the nanomolar to low micromolar range.

The inhibition mechanism is often complex, exhibiting time-dependent characteristics. Initially, the inhibitor binds competitively, which is described by the inhibition constant, Kᵢ. Following the binding of IPP, the enzyme isomerizes to a more tightly bound, closed complex, a state described by a final isomerized inhibition constant, Ki*. nih.gov The ratio between these constants defines an isomerization constant, which indicates the inhibitor's ability to lock the enzyme in an inactive state. nih.gov

Below is a table summarizing the kinetic parameters for the inhibition of human FPPS by several representative bisphosphonate compounds.

| Compound | Type of Inhibition | IC₅₀ (μM) | Kᵢ (nM) | Reference |

| Zoledronate | Competitive vs. GPP | 0.2 | - | nih.gov |

| Risedronate | Competitive vs. GPP | - | 300 | nih.gov |

| Inhibitor 7 | Competitive vs. GPP | 1.8 | - | nih.gov |

| Inhibitor 9 | Competitive vs. GPP | - | 230 | nih.gov |

This table presents data for well-characterized bisphosphonate inhibitors to illustrate the typical range of potency. Specific kinetic data for this compound is not widely available in the cited literature.

Interaction with Isopentenyl Diphosphate Isomerase (IPPI)

Isopentenyl Diphosphate Isomerase (IPPI), also known as IDI, is an essential enzyme that catalyzes the reversible isomerization of the less reactive isopentenyl diphosphate (IPP) into its more electrophilic isomer, dimethylallyl diphosphate (DMAPP). wikipedia.orgnih.gov This reaction is a crucial activation step in isoprenoid biosynthesis, providing the allylic "primer" for subsequent chain elongation reactions. wikipedia.org

Substrate Analogue Behavior and Isomerization Catalysis

This compound is expected to act as a substrate analogue for IPPI, binding to the active site due to its structural similarity to the natural substrate, IPP. illinois.edu The isomerization reaction catalyzed by type I IPPI proceeds through a proposed protonation/deprotonation mechanism, which creates a transient carbocation intermediate. wikipedia.orgnih.gov The enzyme facilitates the addition of a proton to one face of the IPP double bond and the removal of a proton from C2 in an antarafacial manner. wikipedia.org

While some bisphosphonates have been shown to be weak inhibitors of IPPI, the primary interaction is typically competitive binding at the active site. medchemexpress.com Analogues with a non-hydrolyzable phosphonate group, like this compound, can bind to the enzyme, but are not expected to undergo the isomerization reaction. Their stability prevents the electronic rearrangements necessary for catalysis. Studies with other IPP analogues, such as those with modified hydrocarbon chains or phosphate (B84403) groups, have shown them to be competitive inhibitors rather than substrates for the enzyme. scite.ai An inhibitor bearing a guanidinium (B1211019) group to mimic the carbocation intermediate and a non-hydrolyzable phosphinylphosphonate group was shown to be a potent competitive inhibitor of IPPI, highlighting the enzyme's specificity for binding the diphosphate portion of the intermediate. researchgate.net

Active Site Features and Metal Ion Coordination in IPPI-Analogue Binding

The active site of type I IPPI is characterized by a deeply buried cavity containing critical amino acid residues and a requisite divalent metal ion, typically Mg²⁺ or Mn²⁺. nih.gov Crystallographic studies of E. coli IPPI have identified a cysteine (C67) and a glutamate (B1630785) (E116) residue that are positioned on opposite sides of the substrate-binding pocket. nih.govnih.gov These residues are believed to act as the catalytic acid and base responsible for the protonation and deprotonation steps of the isomerization. nih.gov

The diphosphate moiety of the substrate or its analogue is crucial for proper binding and orientation within the active site. This binding is stabilized by a coordinated divalent metal ion. nih.gov In IPPI, the metal ion is coordinated by a cluster of three histidine and two glutamate residues. nih.gov This metal coordination is thought to play both a structural role in achieving the active enzyme conformation and a catalytic role, potentially by stabilizing the negative charges on the diphosphate group and the carbocation intermediate formed during the reaction. nih.govnih.gov An analogue like this compound, with its negatively charged methylenediphosphonate group, would be expected to chelate this active site metal ion, mimicking the binding of the natural substrate's diphosphate group and anchoring it within the catalytic pocket. nih.govmdpi.com

Comparative Analysis with Natural Isopentenyl Diphosphate Substrate

This compound is a synthetic analogue of the natural isoprenoid precursor, isopentenyl diphosphate (IPP). siabcloud.com IPP, along with its isomer dimethylallyl diphosphate (DMAPP), serves as the fundamental building block for the biosynthesis of a vast array of isoprenoids, including sterols, quinones, and the prenyl groups attached to proteins. sci-hub.ruresearchgate.net The isomerization of the less reactive IPP to the more electrophilic DMAPP is a critical activation step in these pathways, catalyzed by the enzyme IPP isomerase. sci-hub.ruresearchgate.net

| Feature | Isopentenyl Diphosphate (IPP) | This compound |

| Phosphate Bridge | P-O-P (Diphosphate) | P-C-P (Methylenebisphosphonate) |

| Enzymatic Stability | Susceptible to enzymatic hydrolysis | Resistant to enzymatic hydrolysis |

| Biological Role | Natural substrate for isoprenoid synthesis researchgate.net | Synthetic analogue and enzyme inhibitor |

| Key Precursor For | Terpenes, terpenoids, steroids, etc. siabcloud.com | Not a biosynthetic precursor |

Engagement with Geranylgeranyl Diphosphate Synthase (GGPPS)

Geranylgeranyl diphosphate synthase (GGPPS) is a key enzyme in the mevalonate (B85504) pathway that catalyzes the condensation of farnesyl diphosphate (FPP) and IPP to form the 20-carbon geranylgeranyl diphosphate (GGPP). nih.govfrontiersin.org GGPP is essential for the post-translational modification of small GTPases like Rho and Rac, a process known as geranylgeranylation. nih.gov

Binding Site Analysis in GGPPS-Methylenediphosphonate Complexes

Crystallographic and computational studies have revealed detailed insights into how methylenebisphosphonate compounds, including analogues of this compound, bind to GGPPS. nih.govnih.gov These inhibitors occupy the substrate binding sites within the enzyme. nih.gov A critical feature of this interaction is the coordination of the bisphosphonate headgroup by three magnesium ions (Mg²⁺). nih.govnih.gov These metal ions are held in place by conserved aspartate-rich motifs (DDXXD) within the enzyme's active site and are essential for the high-affinity binding of the inhibitor. sci-hub.runih.govnih.gov

The bisphosphonate moiety forms hydrogen bonds with the side chains of key amino acid residues, such as Arginine (Arg) and Lysine (B10760008) (Lys), which further stabilizes the enzyme-inhibitor complex. nih.gov The hydrophobic "tail" of the molecule, in this case the isopentenyl group, occupies the hydrophobic pocket normally filled by the isoprenoid chain of the substrate. nih.gov Structural analyses show that different bisphosphonate inhibitors can bind in various ways, with some occupying the FPP substrate site, others the GGPP product site, and some "V-shaped" bisphosphonates capable of occupying both sites simultaneously. nih.gov

Inhibitory Effects on Geranylgeranylation Processes

By binding tightly to the GGPPS active site, this compound and related bisphosphonates act as competitive inhibitors, blocking access for the natural substrates FPP and IPP. frontiersin.org This inhibition halts the synthesis and depletes the cellular pool of GGPP. nih.gov

The lack of GGPP has significant downstream consequences, most notably the disruption of protein geranylgeranylation. nih.gov Proteins of the Ras superfamily, which require this lipid modification for proper membrane localization and function, are left unmodified in the cytosol. frontiersin.org This prevents them from participating in critical cellular signaling pathways that regulate cell growth, differentiation, and cytoskeletal organization. nih.gov For example, inhibition of Rab geranylgeranylation, a process crucial for intracellular vesicle trafficking, has been shown to disrupt cellular secretion. nih.gov

| Enzyme | Inhibitor Class | Key Binding Features | Downstream Effect |

| GGPPS | Methylenebisphosphonates | Coordination with 3 Mg²⁺ ions; H-bonds with Arg/Lys residues nih.govnih.gov | Depletion of cellular GGPP nih.gov |

| GGTase I & II | (Indirectly affected) | Not directly targeted | Inhibition of protein geranylgeranylation nih.gov |

Other Enzyme Systems and Broader Pathway Perturbations

Effects on Undecaprenyl Diphosphate Synthase (UPPS) and Phosphatase (UPPP)

Undecaprenyl diphosphate synthase (UPPS) and undecaprenyl diphosphate phosphatase (UPPP) are critical enzymes in the bacterial cell wall biosynthesis pathway. acs.org UPPS catalyzes the synthesis of undecaprenyl diphosphate (UPP) from FPP and eight molecules of IPP. acs.org UPP is then dephosphorylated by UPPP to form undecaprenyl phosphate (UP), the lipid carrier that transports peptidoglycan precursors across the cell membrane. acs.org

Research has shown that compounds structurally related to isoprenoid diphosphates can inhibit both UPPS and UPPP. acs.org The inhibition of these enzymes disrupts the synthesis and recycling of the essential lipid carrier, thereby halting cell wall construction. acs.org Given that this compound is an analogue of the UPPS substrate IPP, it has the potential to perturb this pathway by competing for the enzyme's active site. The non-hydrolyzable nature of its methylenebisphosphonate group could also make it an effective inhibitor of the UPPP-catalyzed dephosphorylation step.

Interactions with UTP:Glucose-1-Phosphate Uridylyltransferase

UTP:glucose-1-phosphate uridylyltransferase (UGPase) is a ubiquitous enzyme that catalyzes the reversible formation of UDP-glucose from glucose-1-phosphate and UTP. UDP-glucose is a central molecule in carbohydrate metabolism, required for the synthesis of glycogen, glycolipids, and glycoproteins.

Studies have demonstrated that the activity of this enzyme can be affected by bisphosphonate compounds. In Saccharomyces cerevisiae, UGPase has been shown to be capable of transferring a uridylyl moiety onto a methylenebisphosphonate, indicating a direct interaction with this class of molecules. nih.gov Furthermore, proteomic analysis of Aspergillus fumigatus treated with a bioactive compound revealed that the expression of UTP-glucose-1-phosphate uridylyltransferase was completely inhibited. While these studies did not specifically use this compound, they establish that enzymes of the uridylyltransferase class can be targets for bisphosphonate-containing molecules, suggesting a potential for interaction.

Modulation of Pyrophosphate-Recognizing Enzymes (e.g., Alkaline Phosphatases)

This compound, as a structural analog of pyrophosphate, is anticipated to interact with enzymes that recognize or metabolize pyrophosphate. A primary example of such enzymes is the family of alkaline phosphatases (ALPs). While direct studies on the interaction between this compound and alkaline phosphatases are not extensively documented in publicly available research, the well-established effects of structurally similar bisphosphonates on ALP activity provide a strong basis for inferring its potential modulatory role.

Alkaline phosphatases are a group of enzymes that catalyze the hydrolysis of phosphate esters at an alkaline pH. nih.gov These enzymes are crucial for various physiological processes, most notably bone mineralization. nih.govnih.gov Tissue-nonspecific alkaline phosphatase (TNAP), an isozyme of ALP, plays a key role in bone formation by hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of mineralization. nih.govnih.govnih.gov By breaking down PPi, TNAP facilitates the deposition of hydroxyapatite (B223615) crystals in the bone matrix.

Given that this compound is a non-hydrolyzable analog of pyrophosphate, it is likely to act as a competitive inhibitor of alkaline phosphatase. This inhibitory action is a common characteristic of bisphosphonates. nih.govresearchgate.net Research on various bisphosphonates has demonstrated their ability to directly inhibit bone-specific alkaline phosphatase activity. nih.gov

The proposed mechanism for this inhibition involves the chelation of essential metal ions within the active site of the alkaline phosphatase enzyme. nih.gov ALPs are metalloenzymes that require zinc (Zn²⁺) and magnesium (Mg²⁺) ions as cofactors for their catalytic function. nih.gov The phosphonate groups of bisphosphonates can bind to these metal ions, thereby inactivating the enzyme. Studies have shown that the inhibitory effect of bisphosphonates on ALP activity can be reversed by the addition of excess Zn²⁺ or Mg²⁺, supporting the chelation mechanism. nih.gov

The inhibitory potency of different bisphosphonates on alkaline phosphatase can vary depending on their specific chemical structure. For instance, nitrogen-containing bisphosphonates have been shown to be potent inhibitors of bone-specific ALP. nih.gov While the specific inhibitory constant (Ki) for this compound is not available, it is reasonable to hypothesize that its interaction with alkaline phosphatase would be influenced by the isopentenyl group.

The table below summarizes the inhibitory effects of various bisphosphonates on alkaline phosphatase activity, providing a comparative context for the potential action of this compound.

| Bisphosphonate | Effect on Alkaline Phosphatase Activity | Probable Mechanism of Action | Reference |

| Alendronate | Inhibitory | Chelation of Zn²⁺ and Mg²⁺ cofactors | nih.gov |

| Pamidronate | Inhibitory | Chelation of Zn²⁺ and Mg²⁺ cofactors | nih.gov |

| Zoledronate | Inhibitory | Chelation of Zn²⁺ and Mg²⁺ cofactors | nih.gov |

| Thioureido derivatives of methylenebisphosphonic acid | Inhibitory | Interaction with the active site, involving the methylenebisphosphonate residue and substituted amino groups. | nih.gov |

It is important to note that the interaction between bisphosphonates and alkaline phosphatase can be complex. Some studies have reported that at lower concentrations, certain bisphosphonates might slightly enhance mineralization, suggesting a more nuanced regulatory role. nih.gov However, the predominant and well-documented effect at physiological concentrations relevant to therapeutic use is the inhibition of alkaline phosphatase activity. nih.govresearchgate.netwashington.edu

Structure Activity Relationship Sar and Structural Biology

Defining Structural Determinants for Enzymatic Potency and Selectivity

The potency and selectivity of an enzyme inhibitor or substrate are dictated by its precise three-dimensional fit and chemical complementarity with the enzyme's active site. For analogues of isopentenyl diphosphate (B83284), key structural features—the phosphate-mimicking group, the length and branching of the alkyl chain, and the presence of various substituents—are all critical determinants of biological activity.

The native substrate, isopentenyl diphosphate (IPP), contains a pyrophosphate (or diphosphate) moiety characterized by a P-O-P bond. This linkage is susceptible to enzymatic hydrolysis. Isopentenyl methylenediphosphonate is a close structural analogue where this oxygen atom is replaced by a methylene (B1212753) (-CH₂-) group, forming a P-CH₂-P linkage. This substitution renders the molecule resistant to hydrolysis by phosphatases.

This non-hydrolyzable nature is paramount for its use in structural biology and inhibitory studies. The methylenediphosphonate group acts as an isostere of the diphosphate, meaning it mimics the steric and electrostatic properties of the original group. It preserves the dianionic charge at physiological pH, which is crucial for binding to the active sites of enzymes like prenyltransferases and isomerases. These active sites are often rich in positively charged amino acid residues and utilize divalent metal ions, such as Mg²⁺ or Mn²⁺, to coordinate the diphosphate moiety and stabilize the negative charge nih.govnih.gov.

While the methylenediphosphonate linkage enhances stability, the replacement of the bridging oxygen with a carbon atom alters bond angles and lengths, which can subtly impact binding affinity compared to the natural substrate. Analogues that replace the diphosphate group with other moieties, such as dicarboxylates, have been shown to act as inhibitors of enzymes like undecaprenyl diphosphate (UPP) synthase and protein farnesyltransferase (PFTase), though often with micromolar affinity, underscoring the critical role of the diphosphate group's specific geometry and charge distribution in high-affinity binding nih.gov.

The five-carbon isopentenyl chain is the natural structure recognized by a multitude of enzymes. Modifying this chain provides a direct method to explore the spatial constraints of an enzyme's substrate-binding pocket.

Studies on enzymes such as Isopentenyl Phosphate (B84403) Kinases (IPKs) have revealed significant substrate flexibility. nih.gov These enzymes, which phosphorylate the terminal phosphate of isopentenyl phosphate, can accommodate various non-natural alkyl chains. Research has demonstrated that the substitution of bulky amino acid residues with smaller ones (like alanine (B10760859) or serine) in the binding pocket creates a larger, more flexible environment that can accept alkyl chains longer than the standard five carbons. nih.gov However, this promiscuity has its limits; while linear alkyl chains of up to six atoms are well-tolerated, activity begins to decrease with longer chains, indicating a finite pocket size. nih.gov

Table 1: Influence of Alkyl Chain Length on IPK Activity This table is representative of findings where enzyme activity is measured against substrates with varying alkyl chain lengths.

| Alkyl Chain Modification | Relative Catalytic Efficiency (k_cat/K_M) | Enzyme | Research Finding |

| Isopentenyl (C5, natural) | High | IPK | Serves as the baseline for natural activity. nih.gov |

| Linear C6 Alkyl | Comparable to C5 | Promiscuous IPKs | Suggests the binding pocket can accommodate a slightly longer chain without significant loss of efficiency. nih.gov |

| Linear C7+ Alkyl | Decreased | Promiscuous IPKs | Indicates that longer chains introduce steric hindrance, reducing binding or proper positioning for catalysis. nih.gov |

| Branched Alkyl Chains | Variable | Various Prenyltransferases | Often leads to a significant reduction in activity, as the active site is typically a narrow tunnel optimized for linear isoprenoid chains. nih.gov |

Adding substituents to the alkyl chain allows for the mapping of specific sub-pockets and interactions within the active site. The chemical nature of the substituent—its size, polarity, and electron density—determines whether its interaction with the enzyme is favorable or unfavorable.

For instance, adding a bulky and electron-dense chlorine atom to a substrate analogue can lead to reduced enzymatic turnover due to steric hindrance and unfavorable electronic interactions within the binding pocket. nih.gov In contrast, other substituents might be well-tolerated if they fit within a specific cavity or can form hydrogen bonds or van der Waals interactions with key residues. The crystal structures of IPP isomerase reveal a catalytic site shaped by residues such as Cysteine, Glutamate (B1630785), and Tyrosine, which are responsible for the protonation and rearrangement of the double bond nih.govnih.gov. Any substituent on the isopentenyl chain would need to interact with this specific chemical environment. The ability of certain enzymes to process substrates with varied side chains highlights their inherent promiscuity, a feature that can be exploited in synthetic biology. nih.govnih.gov

Computational Modeling and Molecular Dynamics Simulations

Computational methods are indispensable tools for visualizing and quantifying the interactions between a ligand like this compound and its target enzyme at an atomic level. These techniques complement experimental data to build a comprehensive model of the structure-activity relationship.

Molecular docking is a computational technique used to predict the most likely binding orientation, or "pose," of a ligand within a protein's active site. nih.govnih.gov The process involves two main steps: first, generating a large number of possible conformations and orientations of the ligand within the binding pocket, and second, using a scoring function to rank these poses based on their predicted binding affinity. nih.gov

For this compound, docking studies can be used to:

Predict its binding mode in enzymes like IPP isomerase or farnesyl pyrophosphate synthase.

Compare its interactions to those of the natural substrate, IPP, identifying which key interactions are conserved and which are altered.

Rationalize experimental results , explaining why certain structural modifications to the alkyl chain or the addition of side groups increase or decrease binding potency. rsc.org

Docking algorithms evaluate factors such as electrostatic interactions, hydrogen bonding, and van der Waals forces to determine the best fit. youtube.com The predicted binding mode provides a static snapshot of the most probable enzyme-ligand complex.

While docking provides a ranked list of possible binding poses, free energy calculations offer a more rigorous, quantitative prediction of binding affinity. nih.gov These methods simulate the dynamic nature of the protein and ligand, providing a deeper understanding of the thermodynamics driving the interaction.

Common methods include:

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): This is an endpoint method that calculates the free energy difference between the bound complex and the unbound protein and ligand states. bohrium.com

Thermodynamic Integration (TI): This "alchemical" method involves computationally transforming the ligand into a non-interacting dummy molecule (or another ligand) through a series of intermediate steps to calculate the free energy change. nih.gov

These calculations can dissect the binding energy into its constituent parts, such as electrostatic, van der Waals, and solvation energies. nih.gov For a charged molecule like this compound, this can reveal the overwhelming importance of electrostatic interactions with charged residues and metal cofactors in the active site. nih.gov By comparing the calculated binding free energies of different analogues, researchers can computationally screen for modifications that are most likely to improve binding affinity, guiding further synthetic and experimental work. bohrium.com

Conformational Dynamics of this compound within Enzyme Active Sites

The conformational dynamics of this compound, a non-hydrolyzable analog of isopentenyl diphosphate (IPP), within enzyme active sites are critical for understanding the catalytic mechanisms of enzymes involved in isoprenoid biosynthesis. While direct studies on this compound are limited, extensive research on IPP and its other analogs provides significant insights into the dynamic behavior of these ligands.

Upon binding, the flexibility of the isopentenyl chain and the diphosphate moiety allows the molecule to adopt specific conformations that are essential for catalysis. In enzymes such as isopentenyl diphosphate isomerase (IDI), the substrate is thought to adopt a conformation that facilitates the protonation and deprotonation steps of the isomerization reaction. nih.govnih.gov The enzyme's active site effectively acts as a cage, trapping the ligand in a catalytically competent orientation. nih.gov

Studies on enzymes like 1-deoxy-d-xylulose (B118218) 5-phosphate synthase (DXPS) have revealed that ligand binding induces significant conformational changes in the enzyme itself. pnas.org For instance, the binding of a substrate analog can favor a closed conformation of active site loops, while the subsequent binding of a second substrate can induce an open conformation, suggesting a highly dynamic interplay between the ligand and the enzyme throughout the catalytic cycle. pnas.org This dynamic process ensures the proper positioning of the substrate and catalytic residues.

The substitution of the oxygen atom in the diphosphate bridge with a methylene group in this compound introduces changes in bond angles and rotational freedom. This modification makes the analog resistant to enzymatic hydrolysis, allowing it to act as a stable probe for structural and mechanistic studies. The altered geometry of the methylenediphosphonate group can influence the precise positioning of the isopentenyl unit within the active site, potentially leading to slight variations in the conformational ensemble compared to the natural substrate.

High-Resolution Crystallographic Studies of Enzyme-Isopentenyl Methylenediphosphonate Complexes

High-resolution X-ray crystallography has been instrumental in visualizing the interactions between enzymes and isopentenyl diphosphate (IPP) or its analogs, providing a static picture that complements our understanding of the dynamic processes. These studies have been crucial in identifying the precise binding modes and the key interactions that stabilize the enzyme-ligand complex.

Crystal structures of various enzymes in complex with IPP or its analogs have been determined, including farnesyl diphosphate synthase (FPPS), isopentenyl diphosphate isomerase (IDI), and IspH, the terminal enzyme of the non-mevalonate pathway. nih.govnih.govbiorxiv.org For example, the structure of Escherichia coli IDI with a bound inhibitor reveals that the ligand is deeply buried within the active site. nih.gov Similarly, studies on Pseudomonas aeruginosa FPPS have detailed the binding of substrates and inhibitors, highlighting a conserved allosteric binding pocket. nih.gov

In the case of IspH, crystallographic analysis of the enzyme in complex with its substrate, (E)-1-hydroxy-2-methyl-2-butenyl 4-diphosphate (HMBPP), which is converted to IPP and dimethylallyl diphosphate (DMAPP), shows the ligand in a distinct hairpin conformation. biorxiv.org This conformation is stabilized by a network of interactions within the active site, positioning the substrate for catalysis.

The use of non-hydrolyzable analogs like this compound is particularly valuable for these studies as they can trap the enzyme in a specific state, mimicking the substrate-bound form without undergoing a reaction. While specific high-resolution structures of an enzyme in complex with this compound are not widely available, the wealth of data from IPP and other analogs provides a robust framework for modeling its interactions.

Identification of Key Residue Interactions and Hydrogen Bonding Networks

Crystallographic studies have been pivotal in identifying the specific amino acid residues that form critical interactions with isopentenyl diphosphate and its analogs, as well as the intricate network of hydrogen bonds that stabilize these interactions.

In type I IPP isomerase, two key residues, a cysteine and a glutamate (Cys67 and Glu116 in E. coli IDI), are positioned on opposite sides of the active site and are directly involved in the protonation-deprotonation mechanism of the isomerization reaction. nih.govnih.gov The diphosphate moiety of the ligand is typically stabilized by interactions with positively charged residues, such as lysine (B10760008) and arginine, and through coordination with a divalent metal ion like Mg²⁺ or Mn²⁺. nih.gov

A detailed look at the active site of human farnesyl pyrophosphate synthase (hFPPS) in complex with an inhibitor and isopentenyl pyrophosphate (IPP) reveals a complex network of interactions. The diphosphate of IPP forms hydrogen bonds with several residues, including Arg112, Arg113, and Lys257, and coordinates with magnesium ions. The terminal phosphate of IPP is also observed to interact with residues like Lys57. nih.gov

The hydrogen bonding network is not limited to direct interactions with the ligand but also involves a structured arrangement of water molecules within the active site. These water molecules can mediate interactions between the ligand and the enzyme and can play a direct role in catalysis. The strength and geometry of these hydrogen bonds are crucial for the precise positioning of the substrate and for stabilizing transition states. researchgate.netjh.edu The phosphonate (B1237965) group in inhibitors has been shown to form strong hydrogen bonds with active site residues, such as the hydroxyl group of a tyrosine, mimicking the transition state of the enzymatic reaction. drugbank.com

Allosteric Effects on Enzyme Conformation upon Ligand Binding

Allosteric regulation, where binding of a ligand at one site affects the activity at a distant site, is a fundamental mechanism for controlling enzyme function. wikipedia.orgchemistrytalk.org The binding of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) can act as allosteric feedback inhibitors for enzymes earlier in the isoprenoid biosynthesis pathway.

A notable example is deoxyxylulose 5-phosphate synthase (DXS), which catalyzes the first committed step of the methylerythritol 4-phosphate (MEP) pathway. IPP and DMAPP have been shown to allosterically regulate DXS activity. biorxiv.orgnih.gov This regulation does not occur through competitive binding at the active site but rather by binding to a distinct allosteric site. This binding promotes the monomerization of the active DXS dimer, leading to a decrease in enzymatic activity. biorxiv.orgnih.gov This mechanism allows the cell to rapidly respond to changes in the levels of isoprenoid precursors. biorxiv.org

In some enzymes, ligand binding can induce large-scale conformational changes that are transmitted across the protein structure. For instance, in farnesyl pyrophosphate synthase (FPPS), the binding of a bisphosphonate inhibitor along with IPP can induce the full closure of the C-terminal tail of the enzyme, a conformational change required for catalysis. nih.gov This demonstrates how the binding of a ligand can trigger a cascade of structural rearrangements that ultimately modulate the enzyme's function. The study of allosteric regulation in enzymes that bind IPP and its analogs is crucial for the development of specific inhibitors that can target these regulatory sites. nih.gov

Impact on Isoprenoid Metabolic Pathways and Cellular Processes

Modulation of Isoprenoid Biosynthesis Flux

The isoprenoid biosynthesis pathway is a critical metabolic route responsible for producing a vast array of essential molecules. By inhibiting FPPS, Isopentenyl methylenediphosphonate effectively creates a bottleneck in this pathway, leading to significant alterations in the flow of metabolites. FPPS catalyzes the sequential condensation of IPP with its isomer dimethylallyl diphosphate (B83284) (DMAPP) and subsequently with geranyl diphosphate (GPP) to form farnesyl diphosphate (FPP). nih.govnih.gov Blocking this crucial step has immediate upstream and downstream consequences.

A direct consequence of inhibiting FPPS is the accumulation of its substrates, the five-carbon building blocks IPP and DMAPP. nih.govmdpi.com Unable to be converted into downstream products, these upstream metabolites build up within the cell. mdpi.com This accumulation is a hallmark of treatment with FPPS inhibitors. Mathematical models developed to study the effects of inhibitors like zoledronic acid have quantified this increase, showing that IPP levels can rise significantly over time following inhibitor exposure. mdpi.com This buildup of IPP and DMAPP can also lead to feedback inhibition on the earliest enzyme in the pathway, deoxy-D-xylulose-5-phosphate synthase (DXS), further modulating the pathway's flux. nih.gov In some cases, the excess IPP can be conjugated to form novel ATP analogs, such as ApppI, which can have their own distinct cellular effects, including the induction of apoptosis. mdpi.com

The inhibition of FPPS directly halts the synthesis of FPP. nih.govnih.gov As FPP is the precursor for a multitude of vital biomolecules, this blockade has far-reaching effects. FPP serves as the branch point for the synthesis of sterols (like cholesterol), dolichols, heme A, and ubiquinone (coenzyme Q10). mdpi.com Furthermore, FPP is the substrate for Geranylgeranyl Diphosphate Synthase (GGPPS), which converts it to geranylgeranyl diphosphate (GGPP). nih.gov Therefore, inhibiting FPP synthesis necessarily leads to a depletion of the cellular pool of GGPP. The reduction in both FPP and GGPP is the primary mechanism through which this compound exerts its effects on protein prenylation and subsequent cellular processes. nih.govnih.gov

Effects on Protein Prenylation

Protein prenylation is a critical post-translational modification where an isoprenoid lipid tail—either a 15-carbon farnesyl group from FPP or a 20-carbon geranylgeranyl group from GGPP—is covalently attached to a cysteine residue at or near the C-terminus of a target protein. nih.govresearchgate.net This modification is essential for the proper membrane localization and function of a large number of proteins, particularly small GTPases. nih.govnih.gov By depleting the cellular supply of FPP and GGPP, this compound effectively prevents this modification from occurring. nih.govresearchgate.net

The small GTPases of the Ras superfamily are primary targets of prenylation and are thus heavily impacted by this compound. nih.govresearchgate.net These proteins function as molecular switches in a multitude of critical cellular signaling pathways.

Ras proteins (e.g., H-Ras, K-Ras) are typically farnesylated, a modification required for their trafficking and anchoring to the plasma membrane, where they participate in signaling pathways that control cell proliferation and differentiation. nih.govcytoskeleton.com

Rho family proteins (e.g., Rho, Rac, Cdc42) are most often geranylgeranylated. researchgate.net This lipid anchor is crucial for their role in regulating the actin cytoskeleton, cell morphology, migration, and adhesion. researchgate.netcytoskeleton.com

Rab family proteins , which are key regulators of vesicular transport and membrane trafficking, are also dependent on geranylgeranylation to associate with the membranes of organelles and vesicles. researchgate.netnih.gov

Inhibition of FPPS leads to the accumulation of these small GTPases in their unprenylated, cytosolic, and largely inactive forms. nih.gov

The failure to prenylate small GTPases results in their mislocalization and inability to interact with downstream effectors, causing widespread disruption of intracellular signaling. nih.govnih.gov For example, the inhibition of Ras farnesylation prevents its activation of the MAP kinase pathway (e.g., ERK1/2), which can impede cell growth and survival. nih.gov Similarly, the disruption of Rho and Rac geranylgeranylation impairs signaling pathways that control cytoskeletal dynamics, leading to altered cell shape and motility. cytoskeleton.com

Interestingly, some studies have shown that the accumulation of unprenylated, GTP-bound forms of Rac and Rho can occur, suggesting that in some contexts, prenylation may not be required for GTP-loading itself but is essential for proper localization and downstream function. nih.gov This can lead to inappropriate and sustained activation of certain signaling pathways in the cytosol, further contributing to cellular dysfunction. nih.gov

Investigation in Cellular Models

The effects of inhibiting the isoprenoid pathway have been extensively studied in a variety of in vitro cellular models. These studies have been crucial in elucidating the mechanisms described above. For instance, cancer cell lines, which often exhibit high rates of isoprenoid biosynthesis, have been used to demonstrate the anti-proliferative and pro-apoptotic effects of pathway inhibitors. nih.gov Studies using macrophage and osteoclast cell lines have been instrumental in understanding how these inhibitors affect cell function and survival, particularly through the disruption of small GTPase prenylation. nih.govnih.gov The rescue of inhibitor-induced effects by the addition of exogenous FPP or GGPP in these cellular systems provides definitive proof that the observed consequences are due to the depletion of these specific isoprenoids.

Biochemical Analysis of Metabolic Perturbations in Cultured Cells

The inhibition of the mevalonate (B85504) pathway by blocking the utilization of IPP leads to predictable and measurable disturbances in the synthesis of downstream isoprenoids. When cultured cells are exposed to inhibitors that prevent the formation of isoprenoid precursors, significant reductions in key metabolites such as cholesterol, dolichol, and coenzyme Q are observed.

Research using inhibitors that block the pathway at upstream points, such as statins which inhibit HMG-CoA reductase, demonstrates the profound impact of isoprenoid precursor depletion. For instance, treating acute myeloid leukemia (AML) cells with lovastatin (B1675250) effectively prevents the synthesis of cholesterol, squalene (B77637), dolichol, and ubiquinone. nih.gov Similarly, studies in HepG2 liver carcinoma cells have shown that modulating the mevalonate pathway affects the biosynthesis of both cholesterol and coenzyme Q (CoQ). nih.govnih.gov The intracellular pool of IPP is a critical regulator of this balance; low levels of IPP have been found to alter the ratio of CoQ9 to CoQ10 synthesis. nih.govresearchgate.net

The biochemical consequences of blocking isoprenoid synthesis can be quantified by measuring the incorporation of radiolabeled precursors, such as [3H]mevalonate, into these end-products. In HepG2 cells, treatment with compounds that interfere with the pathway downstream of IPP leads to a marked reduction in labeled cholesterol, while simultaneously stimulating the synthesis of CoQ. nih.gov This highlights a key metabolic branch point and a differential regulation of these two essential isoprenoid products.

Table 1: Effect of Mevalonate Pathway Inhibition on Isoprenoid Product Synthesis This table summarizes the observed changes in the synthesis of key downstream products when the mevalonate pathway is inhibited in cultured cells, based on studies with pathway inhibitors like lovastatin.

| Cell Line | Inhibitor | Affected Metabolite | Observed Effect |

| AML Cells | Lovastatin | Cholesterol | Synthesis Blocked |

| AML Cells | Lovastatin | Squalene | Synthesis Blocked |

| AML Cells | Lovastatin | Dolichol | Synthesis Blocked |

| AML Cells | Lovastatin | Ubiquinone | Synthesis Blocked |

| HepG2 | Squalene Monoepoxides | Cholesterol | Synthesis Inhibited |

| HepG2 | Squalene Monoepoxides | Coenzyme Q | Synthesis Stimulated |

Gene Expression Profiling in Response to this compound Exposure

Exposure of cells to a compound like this compound, which functionally depletes the pool of usable isoprenoid precursors, is expected to trigger compensatory changes in gene expression. The isoprenoid pathway is known to be under tight feedback control, primarily regulated by the levels of sterol and non-sterol products.

Studies using other inhibitors of the mevalonate pathway provide insight into the likely transcriptional responses. When cellular levels of isoprenoid products decrease, a well-documented feedback mechanism is the upregulation of genes encoding enzymes in the pathway. For example, inhibition of HMG-CoA reductase or squalene synthase leads to an enhanced expression of multiple genes along the mevalonate pathway as the cell attempts to restore homeostasis. The transcription factor SREBP-2 is a key mediator of this response, activating the promoters of cholesterol synthesis genes when sterol levels are low.

Furthermore, specific downstream branches of the pathway can be differentially regulated at the genetic level. In HepG2 cells treated with polyisoprenoid epoxides, which inhibit cholesterol synthesis, the levels of mRNA encoding enzymes specifically involved in CoQ biosynthesis were found to be elevated. nih.gov This suggests that a block in one branch of the pathway can lead to a specific transcriptional upregulation of another.

While direct gene expression profiling data for this compound is not extensively available, analysis of cells treated with other pathway inhibitors allows for a predictive model of its effects.

Table 2: Predicted Gene Expression Changes in Response to Isoprenoid Pathway Inhibition This table outlines the expected transcriptional responses in cells treated with an IPP analog like this compound, based on known feedback mechanisms from studies with other pathway inhibitors.

| Gene/Pathway | Predicted Change in Expression | Rationale |

| HMG-CoA Reductase (HMGCR) | Upregulation | Feedback response to depletion of downstream sterols (SREBP-2 mediated). |

| Squalene Synthase (FDFT1) | Upregulation | Co-regulated with HMGCR as part of the sterol synthesis pathway. |

| Coenzyme Q Biosynthesis Genes | Upregulation | Potential compensatory upregulation when cholesterol synthesis is inhibited. nih.gov |

| Genes related to cell cycle | Downregulation | Response to G1 arrest caused by lack of isoprenoids for protein modification. |

| Genes related to apoptosis | Upregulation | Response to pro-apoptotic signals triggered by lack of protein geranylgeranylation. |

Functional Cell-Based Assays to Assess Metabolic Consequences

The metabolic perturbations caused by this compound translate into significant and measurable consequences on cellular function, most notably affecting cell proliferation, survival, and cell cycle progression. These effects are primarily due to the depletion of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational prenylation of numerous proteins critical for cell signaling.

Functional assays with various cancer cell lines have demonstrated that inhibiting the mevalonate pathway induces apoptosis and causes cell cycle arrest. nih.gov For instance, treatment of human acute myeloid leukemia (AML) cells with lovastatin triggers a robust apoptotic response. nih.gov Crucially, this effect can be reversed by supplying the cells with GGPP, but not with other downstream products like cholesterol or ubiquinone. nih.gov This indicates that the critical event for inducing apoptosis is the inhibition of protein geranylgeranylation, a process where a 20-carbon isoprenoid lipid is attached to signaling proteins such as those in the Rho and Rac families. The inhibition of farnesyl transferase, which attaches a 15-carbon lipid, has a much less potent effect on inducing apoptosis. nih.gov

In addition to apoptosis, depletion of isoprenoids leads to arrest in the G1 phase of the cell cycle. nih.gov This has been linked to the improper processing and membrane localization of key proteins, such as lamin B, which is necessary for the assembly of the nuclear envelope, and growth factor receptors, whose glycosylation and translocation to the cell surface are impaired. nih.gov These functional consequences can be assessed using a variety of established cell-based assays:

Cell Proliferation/Viability Assays: Assays such as MTT, XTT, or those measuring ATP content (e.g., CellTiter-Glo) can quantify the reduction in cell proliferation and viability.

Apoptosis Assays: Apoptosis can be measured by detecting caspase activation, DNA fragmentation (TUNEL assay), or by flow cytometry using annexin (B1180172) V and propidium (B1200493) iodide staining.

Cell Cycle Analysis: Flow cytometry of cells stained with a DNA-binding dye (like propidium iodide) is used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle, revealing the characteristic G1 arrest.

Table 3: Rescue of Lovastatin-Induced Apoptosis in AML Cells by Mevalonate Pathway Intermediates This table illustrates the critical role of geranylgeranylation in cell survival by showing which downstream products of the mevalonate pathway can rescue cells from apoptosis induced by pathway inhibition. Data is based on findings from studies on AML cells. nih.gov

| Compound Added to Lovastatin-Treated Cells | Effect on Apoptosis | Implication |

| Mevalonate (MVA) | Apoptosis Abrogated | The effect is due to mevalonate pathway inhibition. |

| Farnesyl Pyrophosphate (FPP) | Apoptosis Partially Inhibited | Farnesylation plays a partial role. |

| Geranylgeranyl Pyrophosphate (GGPP) | Apoptosis Abrogated | Lack of protein geranylgeranylation is the primary trigger for apoptosis. |

| Cholesterol | No Effect | Cholesterol synthesis is not critical for this apoptotic pathway. |

| Ubiquinone (Coenzyme Q) | No Effect | Ubiquinone synthesis is not critical for this apoptotic pathway. |

| Dolichol | No Effect | Dolichol synthesis is not critical for this apoptotic pathway. |

Isopentenyl Methylenediphosphonate As a Research Tool and Biochemical Probe

Use in Enzyme Characterization and Mechanism Elucidation

The structural similarity of isopentenyl methylenediphosphonate to the natural substrate IPP allows it to serve as a powerful molecular probe for investigating the function and mechanism of various enzymes involved in isoprenoid biosynthesis.

Probing Reaction Mechanisms of Prenyltransferases and Isomerases

This compound and its analogs have been instrumental in dissecting the catalytic mechanisms of prenyltransferases and isomerases, two key enzyme classes in isoprenoid synthesis. Prenyltransferases catalyze the sequential condensation of IPP with an allylic diphosphate (B83284), while isomerases interconvert IPP and its isomer, dimethylallyl diphosphate (DMAPP). cdc.gov

Research has shown that analogs of IPP, such as those with modified phosphate (B84403) groups like methylenediphosphonate, can act as inhibitors or alternative substrates, providing insights into the enzyme's active site and catalytic steps. For instance, studies on IPP isomerase have utilized substrate analogs to support a proposed carbonium ion mechanism for the isomerization reaction. sielc.com The binding of these analogs helps to map the active site and identify key residues involved in catalysis. nih.gov For example, diene analogs of IPP have been used as potent, active-site-directed irreversible inhibitors of type I IPP isomerase. nih.gov X-ray crystallography of the enzyme in complex with these inhibitors has revealed crucial details about the protonation step in the isomerization reaction. nih.gov

| Enzyme Class | Role of this compound Analogues | Key Findings |

| Prenyltransferases | Serve as chain-terminating inhibitors or probes for substrate binding. | Elucidation of product chain length control and stereochemistry of the condensation reaction. cdc.gov |

| Isopentenyl Diphosphate Isomerases | Act as mechanism-based inhibitors or probes for the isomerization reaction. | Evidence for a carbocation intermediate and identification of key active site residues. sielc.comnih.gov |

Investigating Substrate Promiscuity of Isopentenyl Phosphate Kinases

Isopentenyl phosphate kinases (IPKs) are enzymes that phosphorylate isopentenyl monophosphate (IP) to form IPP. nih.gov These enzymes have garnered significant attention for their remarkable substrate promiscuity, accepting a wide range of non-natural alkyl-monophosphates. nih.govnih.gov this compound and other synthetic analogs are valuable tools for exploring the extent of this promiscuity.

By testing the ability of IPKs to phosphorylate these analogs, researchers can delineate the structural requirements for substrate recognition and catalysis. These studies have revealed that IPKs can be quite flexible in their substrate specificity. nih.gov This promiscuity is being exploited in synthetic biology and biotechnology for the production of novel isoprenoid-like molecules. nih.govnih.gov Structural and mutational studies on IPKs, aided by the use of various substrate analogs, are providing a molecular basis for their broad substrate acceptance and paving the way for the rational design of enzymes with tailored specificities. nih.gov

Applications in Biosynthetic Pathway Engineering

The insights gained from using this compound and its analogs in enzyme studies are being applied to the field of biosynthetic pathway engineering. The goal is to manipulate and redesign metabolic pathways in microorganisms to produce valuable isoprenoid compounds.

Strategies for Manipulating Isoprenoid Production in Engineered Organisms

Metabolic engineering aims to enhance the production of desired chemicals in microbial hosts by optimizing metabolic fluxes. The isoprenoid biosynthetic pathway is a prime target for such engineering efforts due to the vast array of valuable products derived from it. One strategy involves the use of enzyme inhibitors or activators to modulate pathway flux. Analogs like this compound can be used to probe rate-limiting steps and identify bottlenecks in an engineered pathway.

Furthermore, the introduction of heterologous genes, such as those encoding for promiscuous kinases, can create novel pathways for isoprenoid precursor supply. nih.gov The "(iso)prenol pathway," for instance, utilizes such kinases to convert externally supplied (iso)prenols into IPP and DMAPP, thereby decoupling the production of isoprenoids from the central carbon metabolism of the host organism. nih.govnih.gov This approach offers greater control over the production process and can lead to higher yields of the target isoprenoid.

Development of Cascade Enzyme Reactions for Non-Natural Isoprenoid Synthesis

The substrate promiscuity of enzymes like IPKs opens up exciting possibilities for the synthesis of non-natural isoprenoids with novel functionalities. By combining promiscuous kinases with other enzymes in a cascade reaction, it is possible to create multi-step enzymatic pathways for the in vitro or in vivo synthesis of a diverse range of isoprenoid-like molecules. nih.gov

A one-pot enzymatic cascade has been developed to produce DMAPP from prenol using a promiscuous kinase and an isopentenyl phosphate kinase. nih.gov This system demonstrates the potential of using a combination of enzymes to create efficient and simplified routes to key isoprenoid precursors. By feeding the cascade with functionalized prenol analogs, it is conceivable to produce a library of non-natural isoprenoids with tailored properties for various applications, including pharmaceuticals and advanced materials.

Advanced Analytical Methodologies for Detection and Quantification

The effective use of this compound as a research tool necessitates reliable and sensitive analytical methods for its detection and quantification in complex biological matrices. While methods specifically for this compound are not extensively documented in readily available literature, the analytical techniques developed for its close structural analog, isopentenyl diphosphate (IPP), and other diphosphonates are highly applicable.

Advanced analytical methods for these compounds generally rely on a combination of chromatographic separation and mass spectrometric detection. High-performance liquid chromatography (HPLC) is a common technique for separating these polar, phosphorylated compounds. nih.govmpg.de Different HPLC modes, such as ion-pair chromatography and hydrophilic interaction liquid chromatography (HILIC), have been successfully employed. nih.govnih.gov

For sensitive and specific detection, liquid chromatography is often coupled with tandem mass spectrometry (LC-MS/MS). researchgate.net This technique allows for the selective detection and quantification of the target analyte even at very low concentrations in complex mixtures. researchgate.net The development of methods for the simultaneous analysis of multiple isoprenoid pathway intermediates is particularly valuable for metabolic engineering studies. nih.gov

| Analytical Technique | Principle | Application for Diphosphonate Analysis |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and other physicochemical properties. | Separation of this compound from other cellular components. nih.govmpg.de |

| Ion-Pair Chromatography | Enhances retention of ionic compounds on reverse-phase columns. | Improved separation of highly polar diphosphonates. nih.gov |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation based on partitioning between a hydrophilic stationary phase and a partially aqueous mobile phase. | Effective for the analysis of very polar compounds like sugar phosphates and diphosphonates. nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Highly selective and sensitive detection based on mass-to-charge ratio of the analyte and its fragments. | Quantification of this compound and its metabolites in biological samples. researchgate.net |

LC/MS/MS Techniques for Metabolite Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of isoprenoid precursors, including analogs like this compound. While specific methods for this compound are not extensively detailed in the reviewed literature, the methodologies developed for the natural isoprenoid pyrophosphates are directly applicable due to their structural similarities.

Researchers have developed robust LC-MS/MS methods for the simultaneous detection and quantification of key isoprenoid pyrophosphates such as isopentenyl pyrophosphate (IPP), dimethylallyl pyrophosphate (DMAPP), geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP) in various biological matrices. nih.govrsc.org These methods typically employ reversed-phase chromatography with a C18 column and a mobile phase containing an ion-pairing agent or a buffer at a basic pH to achieve good separation of these polar and negatively charged molecules. nih.govrsc.org

The mass spectrometric detection is usually performed in the negative ion mode using electrospray ionization (ESI), followed by multiple reaction monitoring (MRM) for high selectivity and sensitivity. nih.gov The MRM transitions are specific for each compound, involving the precursor ion (the deprotonated molecule [M-H]⁻) and a characteristic fragment ion, often corresponding to the loss of a phosphate or pyrophosphate group. For instance, in the analysis of IPP, a common transition monitored is m/z 245 → m/z 79. Given the structural similarity, a similar fragmentation pattern would be expected for this compound, with adjustments for the mass difference introduced by the methylene (B1212753) group.

The table below summarizes typical parameters used in LC-MS/MS analysis of isoprenoid pyrophosphates, which can be adapted for this compound.

| Parameter | Description |

| Chromatography | |

| Column | Reversed-phase C18 (e.g., ACCQ-TAG Ultra C18, 1.7 µm, 100 mm × 2.1 mm) nih.gov |

| Mobile Phase A | 10 mM ammonium (B1175870) carbonate with 0.1% ammonium hydroxide (B78521) in water nih.gov |

| Mobile Phase B | 0.1% ammonium hydroxide in acetonitrile/methanol (75/25, v/v) nih.gov |

| Flow Rate | 0.25 mL/min nih.gov |

| Gradient | A linear gradient is typically used to separate the different pyrophosphates. |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray Ionization (ESI) nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Typical MRM Transition (for IPP) | m/z 245 → m/z 79 |

This table presents a summary of typical LC-MS/MS conditions for the analysis of isoprenoid pyrophosphates, which can serve as a starting point for the analysis of this compound.

Selective Solid-Phase Extraction for Isoprenoid Precursors

Due to the low concentrations of isoprenoid precursors in biological samples and the complexity of the matrix, a sample preparation step is crucial for their accurate quantification. rsc.org Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of these compounds from various biological matrices, including plasma and cell cultures. nih.govrsc.org

The choice of the SPE sorbent and the elution solvent is critical for the efficient recovery of the highly polar isoprenoid pyrophosphates. Various SPE cartridges have been evaluated, including silica-based C8 and C18 phases, as well as polymer-based sorbents like the Oasis HLB. nih.govrsc.org The Oasis HLB, a hydrophilic-lipophilic balanced polymer, has shown good recoveries for a range of isoprenoid diphosphates. rsc.org

The extraction process typically involves conditioning the cartridge, loading the sample (often after dilution and acidification), washing to remove interfering compounds, and finally eluting the analytes of interest. nih.gov An optimized elution solvent is necessary to effectively desorb the pyrophosphates from the SPE material. A mixture of a weak base (like ammonium hydroxide), a polar organic solvent (like 2-propanol), and a non-polar solvent (like n-hexane) has been shown to be effective for the elution of GPP, FPP, and GGPP. nih.gov The stability of isoprenoid pyrophosphates is pH-dependent, with higher stability observed under basic conditions. nih.gov

The following table outlines a typical solid-phase extraction protocol for isoprenoid precursors, which could be adapted for the purification of this compound from biological samples.

| Step | Procedure |

| Cartridge | Oasis® HLB 3cc, 30 mg nih.gov |

| Conditioning | 2 mL of aqueous 2% formic acid nih.gov |

| Sample Loading | Sample diluted with aqueous 2% formic acid (e.g., 100 µL sample in 900 µL acid) nih.gov |

| Washing | 2 mL of aqueous 2% formic acid nih.gov |

| Elution | 2 mL of NH₄OH:2-Propanol:n-Hexane (1:7:12, v/v/v) nih.gov |

| Post-Elution | Evaporation under nitrogen and reconstitution in an appropriate solvent for LC-MS/MS analysis nih.gov |

This table provides a general workflow for the solid-phase extraction of isoprenoid precursors. The conditions may need to be optimized for the specific properties of this compound and the sample matrix.

Future Directions in Isopentenyl Methylenediphosphonate Research

Exploration of Novel Molecular Targets

While the primary inhibitory action of isopentenyl pyrophosphate (IPP) analogues has been focused on enzymes within the MEP pathway, emerging research suggests a broader range of potential molecular targets. Future investigations will likely expand to proteins and enzymes outside of this canonical pathway, opening new avenues for therapeutic intervention.

A key area of future research will be the systematic screening of isopentenyl methylenediphosphonate and its derivatives against a wide array of protein targets. Analogues of the related compound, isopentenyl diphosphate (B83284) (IPP), have already demonstrated inhibitory activity against enzymes such as undecaprenyl diphosphate (UPP) synthase and protein farnesyltransferase (PFTase). nih.gov PFTase, in particular, is a compelling target due to its role in cell proliferation signaling pathways.

Furthermore, studies on isopentenyl pyrophosphate have revealed its ability to inhibit transient receptor potential (TRP) ion channels, specifically TRPV3 and TRPA1, suggesting a role in nociception. This finding opens up the possibility that this compound analogues could be developed as novel analgesics. The enzymes of the non-mevalonate isoprenoid pathway are crucial for various pathogenic bacteria and malaria parasites, making them attractive targets for anti-infective drugs with potentially low host toxicity due to the absence of this pathway in humans. nih.gov

The identification of novel targets will be greatly facilitated by high-throughput screening of extensive compound libraries against diverse protein panels. The characterization of these interactions at a molecular level will be crucial for understanding the mechanism of action and for guiding the rational design of more potent and selective inhibitors.

Development of Advanced Synthetic Strategies for Complex Analogues

The synthesis of structurally diverse and complex analogues of this compound is fundamental to exploring its full therapeutic potential. Future synthetic efforts will focus on developing more efficient, stereoselective, and versatile methodologies to access a wide range of molecular architectures.

Current synthetic approaches for related isoprenoid phosphonates and diphosphates have laid a solid groundwork. For instance, the synthesis of IPP analogues has been achieved through methods like the conjugate addition of an organocuprate to dimethyl acetylenedicarboxylate. nih.gov For the construction of phosphonopeptides, methods involving the phosphonylation of amino esters with N-protected aminoalkylphosphonochloridates are widely used. nih.gov These chloridates can be prepared through various chlorination techniques. nih.gov

More advanced strategies are emerging, such as one-pot procedures for the conversion of α-aminoalkylphosphinates into phosphonates or phosphonamides using bromine, which can proceed stereospecifically. nih.gov Additionally, the development of a two-step "isopentenol utilization pathway" (IUP) for the enzymatic synthesis of IPP and its isomer dimethylallyl diphosphate (DMAPP) from isoprenol or prenol offers a biological route to these precursors. pnas.orgosti.gov This pathway, utilizing a promiscuous kinase and an isopentenyl phosphate (B84403) kinase, could be adapted for the production of complex phosphonate (B1237965) analogues. pnas.orgosti.gov

Future research will likely focus on the development of novel protecting group strategies, more efficient coupling reagents, and the application of biocatalysis to achieve challenging transformations with high chemo- and stereoselectivity. The ability to readily synthesize a diverse library of analogues with modifications to the isopentenyl chain, the methylene (B1212753) bridge, and the phosphonate group will be critical for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Integration of Multi-Omics Approaches for Comprehensive Pathway Analysis

A holistic understanding of how this compound and its analogues affect cellular metabolism is essential for their development as therapeutic agents. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—will provide a comprehensive view of the systems-level response to these compounds.

Multi-omics approaches are increasingly being used to study the biosynthesis of secondary metabolites and to analyze complex biological pathways. researchgate.netnih.gov For instance, the integration of transcriptomics, proteomics, and metabolomics has been used to study signaling mutant plants, revealing how perturbations in the MEP pathway can affect numerous stress-response signaling pathways. frontiersin.org

In the context of this compound research, metabolomics can provide detailed information on the accumulation or depletion of specific metabolites within the MEP pathway and connected metabolic networks. nih.govnih.gov This can help to identify the precise enzymatic step being inhibited and to uncover off-target effects. For example, targeted proteomics and metabolomics analysis has been used to create a quantitative description of the MEP pathway in Escherichia coli, identifying flux control points. researchgate.net

Genomics and transcriptomics can reveal changes in gene expression in response to treatment with a compound, highlighting regulatory networks and potential resistance mechanisms. researchgate.netnih.gov The integration of these different omics datasets can lead to the construction of detailed metabolic models that can predict the cellular response to new analogues and guide the engineering of metabolic pathways for the production of valuable isoprenoids. capes.gov.br

| Omics Technology | Application in this compound Research | Key Insights |

| Genomics | Identifying genes involved in the MEP pathway and potential resistance mechanisms. | Understanding the genetic basis of compound sensitivity and resistance. researchgate.netnih.gov |

| Transcriptomics | Analyzing changes in gene expression in response to compound treatment. | Revealing regulatory networks and cellular stress responses. frontiersin.org |

| Proteomics | Quantifying changes in protein levels to identify direct and indirect targets. | Pinpointing the enzymatic targets of the compound. researchgate.net |

| Metabolomics | Measuring the levels of metabolites to map pathway inhibition and off-target effects. | Providing a direct readout of the metabolic impact of the compound. nih.govnih.gov |

Computational Design of Next-Generation Analogues

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. openmedicinalchemistryjournal.comnih.gov The application of these methods to this compound will accelerate the development of next-generation analogues.